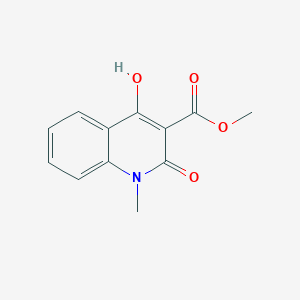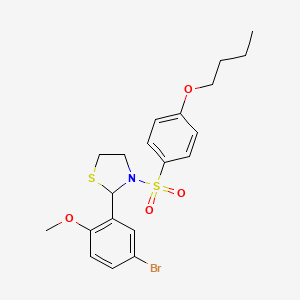
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidine derivatives, including our compound of interest, are synthesized through various methods, often involving the cyclization of thiourea derivatives with α-halo acids or esters, or from azetidin-2-ones. A notable method for synthesizing thiazolidine derivatives involves photo-oxidation of 4-substituted 3-benzoyl-2,2-dimethylthiazolidines, leading to 5-hydroxy derivatives. This process highlights the synthetic utility of singlet oxygen in the selective and stereospecific hydroxylation α to sulfur of these compounds (Takata, Tamura, & Andō, 1985).
Applications De Recherche Scientifique
Photodynamic Therapy Potential
The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, a derivative of bromophenol and thiazolidine, has been researched for its potential in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) on a related zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups (including a bromo-methoxyphenyl component) demonstrated significant potential for use in Type II photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another area of research for this compound is its anticonvulsant properties. Siddiqui, Arshad, Khan, and Ahsan (2010) studied a series of 4-thiazolidinones bearing a sulfonamide group, which were synthesized using various 5-bromo-2-methoxy compounds. These compounds showed significant anticonvulsant activity in animal models, suggesting potential therapeutic applications (Siddiqui et al., 2010).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives, including compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine, have also been explored. Gouda, Berghot, Shoeib, and Khalil (2010) synthesized various thiazolidin-4-one derivatives and evaluated their antimicrobial activity, finding some compounds exhibited promising results (Gouda et al., 2010).
Antiproliferative Activity
Research by Chandrappa et al. (2008) on a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (which share structural similarities with the compound ) demonstrated significant antiproliferative activity against various human cancer cell lines. This indicates potential use in cancer therapy (Chandrappa et al., 2008).
Thromboxane A2 Receptor Antagonist Activity
Additionally, thiazolidine derivatives have been investigated for their potential as thromboxane A2 receptor antagonists. Sato et al. (1994) synthesized and evaluated various 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives for this purpose, finding some compounds showed promising activity (Sato et al., 1994).
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJVYZNDKEBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-butoxyphenyl)sulfonyl)thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

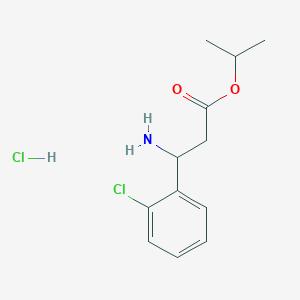
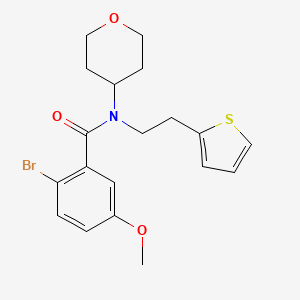

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
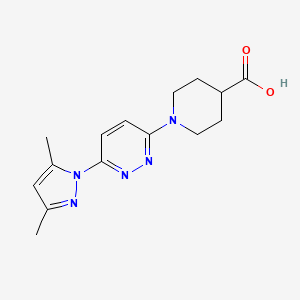
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

